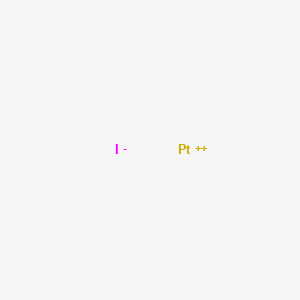
Platinum(2+);iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+);iodide: This compound forms black crystals and is known for its stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Platinum(2+);iodide can be synthesized by heating platinum(2+) chloride with potassium iodide. The reaction is as follows: [ \text{PtCl}_2 + 2\text{KI} \rightarrow \text{PtI}_2 + 2\text{KCl} ] This method involves heating the reactants to facilitate the exchange of chloride ions with iodide ions .
Industrial Production Methods: In industrial settings, this compound can be produced using the electrical spark discharge method. This involves using platinum wires as electrodes and liquid iodine as the dielectric fluid. The process generates cyclic direct current pulse power between the electrodes, resulting in the formation of platinum iodide nanocolloids .
Análisis De Reacciones Químicas
Types of Reactions: Platinum(2+);iodide undergoes various chemical reactions, including:
Decomposition: When heated, this compound decomposes into platinum and iodine: [ \text{PtI}_2 \rightarrow \text{Pt} + \text{I}_2 ]
Catalytic Reactions: It can act as a catalyst in the hydration reaction of alkynes, such as 2-hexyne, 4-methyl-2-pentyne, and 4,4-dimethyl-2-pentyne.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen iodide and ethylamine.
Substitution: It can undergo substitution reactions where iodide ions are replaced by other ligands, forming various complexes.
Major Products: The major products formed from these reactions include elemental platinum and iodine, as well as various platinum complexes depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: Platinum(2+);iodide is used in the synthesis of cis and trans complexes with propan-1-amine . It is also utilized in catalytic reactions, such as the hydration of alkynes .
Biology and Medicine: In the medical field, this compound is used in pharmaceuticals and medical applications . It has shown potential in various cancer and drug treatments due to its unique properties .
Industry: this compound is employed in the manufacturing of advanced thin film sensors that accurately measure surface temperature and heat flux in the aerospace industry . It is also used in the production of organic light-emitting diodes .
Mecanismo De Acción
The mechanism by which platinum(2+);iodide exerts its effects involves its ability to form complexes with various ligands. In catalytic reactions, it facilitates the formation and breaking of chemical bonds, leading to the desired products . The molecular targets and pathways involved depend on the specific application, such as its role in catalytic hydration reactions or its use in medical treatments .
Comparación Con Compuestos Similares
Platinum(2+);chloride (PtCl₂): Similar to platinum(2+);iodide, this compound forms complexes with various ligands and is used in catalytic reactions.
Platinum(2+);bromide (PtBr₂): Another halide of platinum, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific reactivity with iodine, which imparts distinct properties compared to other platinum halides. Its ability to form stable complexes and participate in catalytic reactions makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
IPt+ |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
platinum(2+);iodide |
InChI |
InChI=1S/HI.Pt/h1H;/q;+2/p-1 |
Clave InChI |
YEXTUMYGOMTYCN-UHFFFAOYSA-M |
SMILES canónico |
[I-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



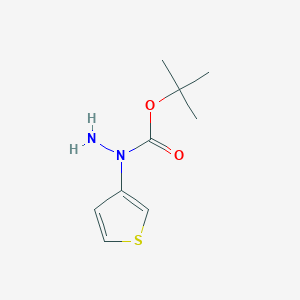
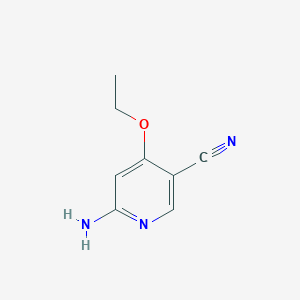
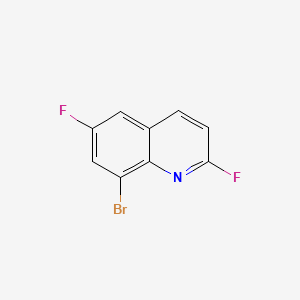
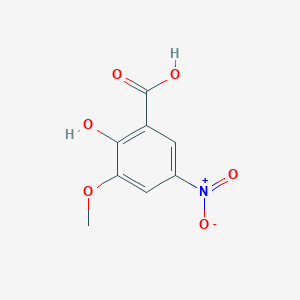
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
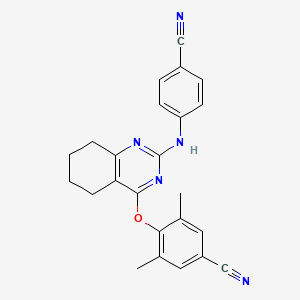
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
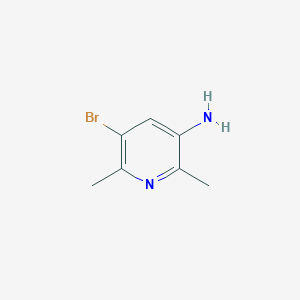
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)

